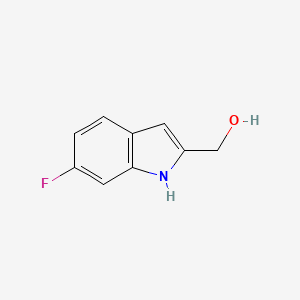

(6-fluoro-1H-indol-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(6-fluoro-1H-indol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTVSMSACXYVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307743 | |

| Record name | 6-Fluoro-1H-indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884048-32-2 | |

| Record name | 6-Fluoro-1H-indole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884048-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to (6-fluoro-1H-indol-2-yl)methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic introduction of fluorine atoms into this scaffold can profoundly influence the molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive technical overview of (6-fluoro-1H-indol-2-yl)methanol, a valuable fluorinated indole derivative. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide will leverage established principles of indole chemistry and data from closely related analogues to provide a robust and scientifically grounded resource. We will delve into a proposed synthetic route, predicted physicochemical properties, spectral analysis, and potential applications in drug discovery and materials science.

Physicochemical Properties

The introduction of a fluorine atom at the C-6 position and a hydroxymethyl group at the C-2 position of the indole ring is expected to impart a unique set of properties to the molecule. The following table summarizes the predicted and known properties of (6-fluoro-1H-indol-2-yl)methanol and its non-fluorinated parent compound for comparison.

| Property | (6-fluoro-1H-indol-2-yl)methanol (Predicted/Inferred) | 1H-Indole-2-methanol (Known) | Rationale for Prediction |

| Molecular Formula | C₉H₈FNO | C₉H₉NO[1] | Addition of one fluorine atom. |

| Molecular Weight | 165.16 g/mol | 147.17 g/mol [1] | Calculated based on the atomic weights. |

| Melting Point (°C) | Higher than 72-78 | 72-78[1] | Fluorine substitution often increases melting point due to altered crystal packing and intermolecular interactions. |

| Boiling Point (°C) | Higher than parent indole | - | The presence of the hydroxyl group and fluorine will increase polarity and intermolecular hydrogen bonding, leading to a higher boiling point. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents and water. | Soluble in polar organic solvents. | The polar hydroxyl group will dominate solubility characteristics. Fluorine's effect on solubility is complex but generally does not drastically decrease solubility in polar organic solvents. |

| pKa | ~16-17 (indole N-H) | ~17 | The electron-withdrawing effect of fluorine at the 6-position is expected to slightly decrease the pKa of the indole N-H, making it a slightly stronger acid compared to the non-fluorinated analogue. |

| LogP | ~1.5 - 2.0 | ~1.3 | The fluorine atom will increase lipophilicity, leading to a higher LogP value compared to the parent compound. |

Synthesis and Purification

A robust and high-yielding synthesis of (6-fluoro-1H-indol-2-yl)methanol can be logically achieved through the reduction of the corresponding aldehyde, 6-fluoro-1H-indole-2-carbaldehyde. This precursor is commercially available or can be synthesized via established methods.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for (6-fluoro-1H-indol-2-yl)methanol.

Detailed Experimental Protocol

Materials:

-

6-fluoro-1H-indole-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-1H-indole-2-carbaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (6-fluoro-1H-indol-2-yl)methanol.

Causality Behind Experimental Choices:

-

Sodium Borohydride: This reducing agent is chosen for its mildness and high selectivity for reducing aldehydes in the presence of the indole ring, which can be sensitive to harsher reducing agents.

-

Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the reducing agent, and it also participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Inert Atmosphere: While not strictly necessary for this reduction, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric oxygen or moisture, especially if the reaction is run for an extended period.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds, ensuring the final product is free of unreacted starting material and byproducts.

Spectral Analysis (Predicted)

The following table outlines the expected spectral characteristics of (6-fluoro-1H-indol-2-yl)methanol based on the known spectra of similar fluorinated indole derivatives.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Indole N-H: A broad singlet around δ 8.0-9.0 ppm. Aromatic Protons: Signals in the aromatic region (δ 6.8-7.8 ppm) showing characteristic couplings, including coupling to the fluorine atom. CH₂OH Protons: A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. OH Proton: A broad singlet, the chemical shift of which will be concentration-dependent. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 100-140 ppm. The carbon bearing the fluorine atom (C-6) will show a large one-bond C-F coupling constant. C-2 Carbon: A signal around δ 135-145 ppm. CH₂OH Carbon: A signal around δ 55-65 ppm. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the coupling with neighboring protons. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. |

| IR (Infrared Spectroscopy) | O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. N-H Stretch: A sharp absorption band around 3400 cm⁻¹. C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. C-F Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹. |

| MS (Mass Spectrometry) | Molecular Ion Peak (M⁺): An ion at m/z = 165.0590 (calculated for C₉H₈FNO). Fragmentation patterns would likely involve the loss of the hydroxymethyl group. |

Reactivity and Stability

(6-fluoro-1H-indol-2-yl)methanol is expected to exhibit reactivity typical of both an indole and a primary alcohol.

-

Indole Ring: The indole nucleus is susceptible to electrophilic substitution, primarily at the C-3 position. The N-H proton can be deprotonated with a strong base to form an indolyl anion, which can then be alkylated or acylated.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. It can also undergo esterification or etherification reactions.

-

Stability: The compound is expected to be relatively stable under normal laboratory conditions. However, like many indole derivatives, it may be sensitive to strong acids and prolonged exposure to light and air. The C-F bond is generally very stable.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a fluorinated indole core and a reactive hydroxymethyl handle makes (6-fluoro-1H-indol-2-yl)methanol a valuable building block in several areas of research.

Caption: Potential applications of (6-fluoro-1H-indol-2-yl)methanol.

-

Medicinal Chemistry: The fluorinated indole moiety can serve as a scaffold for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and modulate the pKa and lipophilicity of the final compound, potentially leading to improved pharmacokinetic and pharmacodynamic properties. The hydroxymethyl group provides a convenient point for further derivatization to explore structure-activity relationships.

-

Bioisosteric Replacement: The fluorinated indole ring can be used as a bioisostere for other aromatic systems in known bioactive molecules to improve their drug-like properties.

-

Organic Electronics: Indole derivatives have been investigated for their use in organic electronic materials. The introduction of fluorine can tune the electronic properties of the indole ring system, making (6-fluoro-1H-indol-2-yl)methanol a potential building block for the synthesis of new organic semiconductors or charge-transport materials.

-

Fluorescent Probes: The indole nucleus is inherently fluorescent. The hydroxymethyl group can be used to attach this fluorophore to other molecules of interest, enabling the development of novel fluorescent probes for biological imaging or sensing applications.

Conclusion

(6-fluoro-1H-indol-2-yl)methanol represents a versatile and valuable building block for chemical synthesis. While detailed experimental characterization is not yet widely published, its properties and reactivity can be confidently predicted based on established chemical principles and data from analogous structures. The synthetic route outlined in this guide is practical and should enable its efficient preparation. The unique combination of a fluorinated indole core and a reactive hydroxymethyl group opens up numerous possibilities for its application in drug discovery, materials science, and other areas of chemical research. This guide serves as a foundational resource to stimulate and support further investigation into this promising molecule.

References

Sources

An In-Depth Technical Guide to the Synthesis of (6-fluoro-1H-indol-2-yl)methanol: Pathways, Mechanisms, and Protocols

Executive Summary

(6-Fluoro-1H-indol-2-yl)methanol is a pivotal fluorinated indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indole scaffold is a well-established method for enhancing crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of the primary synthetic pathways to (6-fluoro-1H-indol-2-yl)methanol, focusing on the reduction of commercially available precursors. We will delve into the mechanistic rationale behind reagent selection, present detailed, step-by-step experimental protocols, and offer field-proven insights to guide researchers toward a successful and efficient synthesis.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][4] The introduction of fluorine into this scaffold can profoundly alter its electronic properties and metabolic fate. Specifically, the 6-fluoro substitution pattern is of significant interest as it can modulate the molecule's interaction with biological targets and improve its pharmacokinetic profile. (6-Fluoro-1H-indol-2-yl)methanol, with its reactive hydroxymethyl group at the C2 position, provides a key handle for further chemical elaboration, making it an invaluable intermediate in the synthesis of complex therapeutic agents.[5]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of (6-fluoro-1H-indol-2-yl)methanol points to a functional group interconversion—specifically, the reduction of a carbonyl group at the C2 position. The most practical and economically viable precursor is 6-fluoro-1H-indole-2-carboxylic acid , a compound that is readily available from commercial suppliers.[6][7][8]

This precursor offers two primary, highly efficient synthetic routes to the target alcohol:

-

Route A: Direct Reduction: The direct reduction of the carboxylic acid to the primary alcohol.

-

Route B: Esterification-Reduction Sequence: A two-step process involving the initial conversion of the carboxylic acid to an ester, followed by its reduction.

This guide will focus on these two robust and scalable pathways.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathways: A Comparative Overview

The selection between direct reduction (Route A) and the esterification-reduction sequence (Route B) depends on factors such as available equipment, desired purity, and handling considerations of the reagents involved.

Pathway Logic and Mechanistic Considerations

Route A: Direct Reduction of Carboxylic Acid

The direct conversion of a carboxylic acid to a primary alcohol requires a potent reducing agent.

-

Lithium Aluminum Hydride (LiAlH₄ or LAH): LAH is a powerful, non-selective nucleophilic hydride source capable of reducing a wide array of functional groups, including carboxylic acids and esters.[9][10] The reaction proceeds via the formation of a lithium carboxylate salt, followed by coordination of the aluminum hydride and subsequent hydride transfers to yield the primary alcohol upon aqueous workup. Due to its high reactivity, LAH reacts violently with protic solvents like water and alcohols, necessitating anhydrous conditions and careful handling.[11]

-

Borane (BH₃): Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), offer a milder and more chemoselective alternative.[12] Borane reacts preferentially with carboxylic acids over many other functional groups. The mechanism involves the formation of an acyloxyborane intermediate, which is then further reduced by additional equivalents of borane.[13] This selectivity can be advantageous in the presence of other reducible groups.

Route B: Esterification-Reduction Sequence

This two-step approach is often preferred in large-scale synthesis due to the generally cleaner nature of the reactions and easier purification of the intermediate ester.

-

Step 1: Fischer Esterification: The carboxylic acid is first converted to its corresponding methyl or ethyl ester. The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[14] Using the alcohol as the solvent drives the equilibrium toward the ester product.

-

Step 2: Ester Reduction: The resulting ester is then reduced to the primary alcohol. This reduction is highly efficient using LiAlH₄.[10][11] The reaction is typically faster and cleaner than the direct reduction of the parent carboxylic acid. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[12]

Data Presentation: Comparison of Synthetic Routes

| Parameter | Route A: Direct LAH Reduction | Route B: Esterification & LAH Reduction |

| Starting Material | 6-Fluoro-1H-indole-2-carboxylic acid | 6-Fluoro-1H-indole-2-carboxylic acid |

| Key Reagents | LiAlH₄ | 1. H₂SO₄, Methanol2. LiAlH₄ |

| Number of Steps | 1 | 2 |

| Typical Yields | Good to Excellent | Excellent (overall) |

| Key Advantages | More direct, fewer steps. | Often cleaner reaction profiles, easier purification of the intermediate ester, potentially milder overall conditions. |

| Key Considerations | Requires strict anhydrous conditions; LAH is highly reactive and requires careful handling.[11] | Longer overall process; requires removal of excess alcohol and acid catalyst after esterification. |

Detailed Experimental Protocols

Safety Precaution: All reactions involving Lithium Aluminum Hydride (LAH) must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Workflow Diagram

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Cobalt-catalysed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 6-Fluoro-1H-Indole-2-Carbaldehyde [myskinrecipes.com]

- 6. ossila.com [ossila.com]

- 7. volochem.com [volochem.com]

- 8. 6-Fluoroindole-2-carboxylic acid CAS#: 3093-97-8 [m.chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 11. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 12. Khan Academy [khanacademy.org]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Biological Activity Screening of (6-fluoro-1H-indol-2-yl)methanol

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with significant therapeutic potential.[1] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of a specific novel derivative, (6-fluoro-1H-indol-2-yl)methanol. We present a tiered, hierarchical screening strategy, beginning with foundational ADME/Tox profiling to establish drug-like viability before proceeding to targeted therapeutic area screening. Detailed, field-proven protocols are provided for evaluating anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The causality behind experimental choices, the importance of self-validating assay systems, and the interpretation of integrated data are emphasized to guide researchers in making informed decisions for hit-to-lead progression. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel therapeutics.

Part 1: Introduction & Strategic Rationale

The Indole Scaffold: A Privileged Structure in Drug Discovery

Indole and its derivatives are of profound interest in pharmaceutical research due to their widespread presence in bioactive natural products and their ability to interact with a diverse array of biological targets.[2] From anti-cancer agents to neurological drugs, the indole nucleus offers a versatile template for designing potent and selective modulators of cellular pathways.[1][3] Compounds like Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), found in cruciferous vegetables, have demonstrated efficacy against several human cancers by acting on multiple signaling pathways.[4][5] This pleiotropic activity underscores the potential of novel indole derivatives in addressing complex diseases.

The Subject Molecule: (6-fluoro-1H-indol-2-yl)methanol

The specific compound of interest, (6-fluoro-1H-indol-2-yl)methanol, incorporates two key structural modifications to the indole core:

-

C6-Fluorine Substitution: The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[6] This modification is a common strategy in medicinal chemistry to improve pharmacokinetic properties.

-

C2-Methanol Group: The hydroxymethyl group at the C2 position provides a potential site for hydrogen bonding and can influence the molecule's solubility and interaction with target proteins.

Given the known activities of related indole structures, this compound is a rational candidate for broad biological screening.

A Hierarchical Screening Strategy

To maximize efficiency and minimize resource expenditure, a tiered screening approach is essential. This strategy prioritizes the early elimination of compounds with poor drug-like properties before committing to more complex and costly efficacy studies. The high attrition rate of drug candidates, with many failures attributed to unacceptable toxicity or poor pharmacokinetics, validates this "fail early, fail cheap" philosophy.[7][8]

Our proposed workflow begins with foundational in vitro ADME/Tox profiling, followed by parallel screening across key therapeutic areas where indole derivatives have shown promise.

Figure 1: Hierarchical screening workflow for a novel compound.

Part 2: Foundational Screening - The ADME/Tox Profile

Before investigating therapeutic efficacy, it is crucial to establish a baseline understanding of the compound's intrinsic properties related to absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox).[8][9] These early assays can predict a significant portion of clinical trial failures and save immense resources.[7]

Rationale for ADME/Tox First

Nearly half of all drug candidates fail due to insufficient efficacy, and up to 40% are discarded because of toxicity.[7][8] By conducting key in vitro ADME/Tox studies at the outset, we can identify liabilities such as high cytotoxicity, poor metabolic stability, or low membrane permeability that would render the compound unsuitable for further development, regardless of its biological activity.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment

-

Objective: To determine the compound's intrinsic toxicity against a non-cancerous human cell line.

-

Methodology (MTT Assay): The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]

-

Cell Culture: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a 10-point serial dilution of (6-fluoro-1H-indol-2-yl)methanol (e.g., from 100 µM to 0.5 nM). Add the dilutions to the wells in triplicate. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Protocol 2: Metabolic Stability Assessment

-

Objective: To evaluate the compound's susceptibility to metabolism by liver enzymes, a key determinant of its half-life in vivo.

-

Methodology (Human Liver Microsome Assay):

-

Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the compound (1 µM) in a phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. Include a control reaction without the NADPH system.

-

Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Calculation: Determine the rate of disappearance of the compound to calculate its intrinsic clearance and half-life (t½).

-

Data Presentation & Interpretation

Summarize the foundational screening data in a clear, structured table.

| Parameter | Assay | Result | Interpretation |

| Cytotoxicity | MTT (HEK293 cells) | IC₅₀ > 100 µM | Low intrinsic toxicity to non-cancerous cells. |

| Metabolic Stability | Human Liver Microsomes | t½ = 45 min | Moderate stability; may not be subject to rapid first-pass metabolism. |

| Permeability | Caco-2 | Papp = 15 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption.[9] |

Go/No-Go Decision: Based on these hypothetical results, the compound shows low toxicity, moderate stability, and high permeability. This is a favorable profile, justifying progression to Tier 2 therapeutic screening.

Part 3: Therapeutic Area-Specific Screening

With a viable ADME/Tox profile established, we proceed to screen for specific biological activities in parallel.

Anticancer Activity Screening

-

Rationale: Indole derivatives are well-documented as potent antiproliferative agents that can induce cell cycle arrest and apoptosis through various mechanisms, including the modulation of kinases and transcription factors like NF-κB.[1][12][13]

-

Primary Screening (Multi-line Cytotoxicity):

-

Protocol: Perform the MTT or SRB assay as described in Protocol 1, but using a panel of human cancer cell lines.[14][15] A standard panel could include:

-

MCF-7 (Breast, ER+)

-

MDA-MB-231 (Breast, Triple-Negative)

-

A549 (Lung)

-

HCT116 (Colon)

-

PC-3 (Prostate)

-

-

Data Analysis: Calculate IC₅₀ values for each cell line. A potent compound will typically have IC₅₀ values in the low micromolar or nanomolar range.

-

-

Secondary Screening (Mechanism of Action): If potent and selective activity is observed, investigate the underlying mechanism.

-

Apoptosis Induction: Use an Annexin V/Propidium Iodide flow cytometry assay to distinguish between viable, apoptotic, and necrotic cells. Further confirm apoptosis by measuring the activity of key executioner enzymes like Caspase-3 and Caspase-9.[16]

-

Cell Cycle Analysis: Treat cells with the compound, stain DNA with propidium iodide, and analyze by flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M).[4]

-

Figure 2: Workflow for anticancer activity screening.

Antimicrobial Activity Screening

-

Rationale: Halogenated indoles have demonstrated both antibacterial and antifungal properties.[17][18] The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.

-

Primary Screening (MIC Determination):

-

Protocol (Broth Microdilution): This is a standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.[19]

-

Preparation: In a 96-well plate, prepare two-fold serial dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., ciprofloxacin, fluconazole) as a reference.[18]

-

Incubation: Incubate the plates for 18-24 hours (bacteria) or 24-48 hours (fungi) at the appropriate temperature.

-

Analysis: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed.

-

-

Data Analysis: Report MIC values in µg/mL or µM. Potent activity is typically in the low µg/mL range (<16 µg/mL).

-

Anti-inflammatory Activity Screening

-

Rationale: Inflammation is a key pathological process in many diseases. Some natural products containing indole structures are known to have anti-inflammatory effects, often by inhibiting enzymes in the inflammatory cascade like Cyclooxygenase (COX) or Lipoxygenase (LOX).[20][21]

-

Primary Screening (In Vitro Enzyme Inhibition):

-

Protocol (COX-2 Inhibition Assay):

-

Assay Principle: Use a commercially available fluorometric or colorimetric COX-2 inhibitor screening kit. These assays measure the peroxidase activity of COX-2.

-

Procedure: In a 96-well plate, combine COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

-

Detection: After a set incubation period, add a probe that reacts with the prostaglandin G₂ produced by the enzyme to generate a fluorescent or colored product.

-

Analysis: Measure the signal with a plate reader. Compare the inhibition to a known COX-2 inhibitor (e.g., celecoxib) and calculate the IC₅₀ value.[22]

-

-

Neuroprotective Activity Screening

-

Rationale: Stroke and neurodegenerative diseases are characterized by neuronal cell death due to factors like oxidative stress and excitotoxicity. Identifying compounds that protect neurons from these insults is a key therapeutic strategy.[23]

-

Primary Screening (Cell-Based Ischemia Model):

-

Protocol (Oxidative Glutamate Toxicity Assay):

-

Cell Model: Use a neuronal cell line, such as the mouse hippocampal cell line HT22, which is susceptible to oxidative stress-induced by high glutamate concentrations.[23][24]

-

Procedure: Plate HT22 cells and allow them to adhere. Pre-treat the cells with various concentrations of (6-fluoro-1H-indol-2-yl)methanol for 1-2 hours.

-

Insult: Induce cell death by adding a high concentration of glutamate (e.g., 5 mM). Include control wells with no glutamate and wells with glutamate but no test compound.

-

Incubation: Incubate for 12-24 hours.

-

Viability Assessment: Measure cell viability using the MTT assay (Protocol 1) or a similar method.

-

-

Data Analysis: A successful neuroprotective compound will show a significant increase in cell viability in the presence of the glutamate insult compared to the insult-only control. Calculate the EC₅₀ (half-maximal effective concentration) for the protective effect.

-

Part 4: Data Interpretation and Next Steps

The primary screening phase will generate a matrix of activity data (e.g., IC₅₀ or MIC values) across different biological assays. The key is to synthesize this information to identify a "hit"—a compound with potent and potentially selective activity in one therapeutic area.

-

Hit Prioritization: A promising hit might be a compound with an IC₅₀ < 1 µM in an anticancer assay but an IC₅₀ > 50 µM in the foundational cytotoxicity assay against normal cells, indicating a favorable therapeutic window.

-

Mechanism of Action (MOA) Studies: For a confirmed hit, the next logical step is to delve deeper into its mechanism. For an anticancer hit, this could involve kinase panel screening or Western blotting to see which signaling proteins are affected. For an antimicrobial hit, time-kill curve studies could determine if it is bactericidal or bacteriostatic.

-

Progression to In Vivo Models: Validated hits with a clear in vitro mechanism and good ADME properties become lead candidates for evaluation in animal models of disease (e.g., tumor xenograft models for cancer, infection models for antimicrobials).[15]

Part 5: Conclusion

The systematic screening of (6-fluoro-1H-indol-2-yl)methanol, as outlined in this guide, provides a robust and efficient pathway from a novel chemical entity to a validated biological hit. By prioritizing foundational ADME/Tox profiling, employing validated protocols for therapeutic area screening, and making data-driven decisions, researchers can effectively navigate the early stages of the drug discovery process. This structured approach, grounded in scientific integrity, maximizes the probability of identifying molecules with genuine therapeutic potential while conserving valuable time and resources.

References

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Stemgent. [Link]

-

Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022, January 21). Creodias. [Link]

-

Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652-666. [Link]

-

Experimental evaluation of anti inflammatory agents. (n.d.). SlideShare. [Link]

-

Bioassays for anticancer activities. (n.d.). PubMed. [Link]

-

Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. (2010, June 1). Ingenta Connect. [Link]

-

Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. (n.d.). PubMed. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). ResearchGate. [Link]

-

Cytotoxic assays for screening anticancer agents. (n.d.). PubMed. [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

-

Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. (n.d.). PubMed. [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. [Link]

-

SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). International Journal of Creative Research Thoughts. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

-

Importance of ADME and Bioanalysis in the Drug Discovery. (2025, August 7). ResearchGate. [Link]

-

A novel approach to screening for new neuroprotective compounds for the treatment of stroke. (2007, October 10). PubMed. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. [Link]

-

Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. (n.d.). Semantic Scholar. [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Effects of 6-fluoroindole, 7-methylindole, and indole on the... (n.d.). ResearchGate. [Link]

-

An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (n.d.). MDPI. [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Lignin-Encapsulated ZnO Nano-Hybrids Exhibit Enhanced Antibacterial and Photocatalytic Activity via ROS-Mediated. (2026, January 12). ACS Publications. [Link]

-

6-Fluoro-2-methyl-1H-indole: A Versatile Fluorinated Intermediate for Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. (2023, January 31). MDPI. [Link]

-

In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (n.d.). PubMed. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed. [Link]

-

Biological and Pharmacological Research on Indole-3-Carbinol (I3C) and Its Derivatives. (n.d.). MDPI. [Link]

-

Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (2023, June 26). PubMed. [Link]

-

Synthesis of novel α-amino acid functionalized 6-fluoro quinolones, their anti-bacterial activity and molecular docking studies. (2025, August 6). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022, August 16). National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2025, October 12). MDPI. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Turkish Journal of Pharmaceutical Sciences. [Link]

-

Molecular Targets and Anticancer Potential of Indole-3-Carbinol and Its Derivatives. (2025, August 7). MDPI. [Link]

-

Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. (2025, August 7). ResearchGate. [Link]

-

Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. (n.d.). Portal de la Recerca de Catalunya. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC. (2025, November 24). National Center for Biotechnology Information. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chulalongkorn University Digital Collections. [Link]

-

Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. (n.d.). Frontiers. [Link]

-

Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. (n.d.). PubMed. [Link]

Sources

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Anticancer Properties of Indole Compounds: Mechanism of Apoptosis...: Ingenta Connect [ingentaconnect.com]

- 5. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 9. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 10. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijcrt.org [ijcrt.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. turkjps.org [turkjps.org]

- 19. pdb.apec.org [pdb.apec.org]

- 20. An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel approach to screening for new neuroprotective compounds for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Predicting the Mechanism of Action of (6-fluoro-1H-indol-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, enhancing its metabolic stability, bioavailability, and target binding affinity.[3][4] This guide provides a comprehensive, in-depth framework for predicting the mechanism of action of the novel compound, (6-fluoro-1H-indol-2-yl)methanol. By integrating robust in silico predictive methodologies with rigorous experimental validation, we present a systematic approach to elucidate the biological targets and cellular pathways modulated by this promising fluorinated indole derivative. This document is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Significance of (6-fluoro-1H-indol-2-yl)methanol

The indole nucleus is recognized as a "privileged" structure in drug discovery, present in a wide array of compounds with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][5][6] The strategic placement of a fluorine atom, as seen in (6-fluoro-1H-indol-2-yl)methanol, is a well-established strategy in medicinal chemistry to optimize drug-like properties.[3][4][7] Given the therapeutic potential inherent to the fluoro-indole scaffold, a thorough investigation into the mechanism of action of (6-fluoro-1H-indol-2-yl)methanol is warranted. Understanding how this compound interacts with biological systems at a molecular level is the first critical step in its development as a potential therapeutic agent.

This guide outlines a logical, multi-faceted approach to mechanism of action (MoA) prediction, beginning with computational screening to generate hypotheses, followed by detailed experimental protocols to validate these predictions.

Part I: In Silico Mechanism of Action Prediction

In silico methods provide a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets.[8][9][10] By leveraging computational tools and databases, we can predict potential protein targets for (6-fluoro-1H-indol-2-yl)methanol, paving the way for focused experimental validation.

Target Prediction via Chemical Similarity

The principle of chemical similarity states that structurally similar molecules are likely to have similar biological activities. We can harness this principle by comparing (6-fluoro-1H-indol-2-yl)methanol to extensive libraries of compounds with known biological targets.

Workflow for Target Prediction:

Caption: Workflow for in silico target prediction.

Protocol for Target Prediction:

-

Obtain the SMILES string for (6-fluoro-1H-indol-2-yl)methanol.

-

Submit the SMILES string to multiple web-based target prediction servers:

-

Compile and analyze the results. Look for consensus targets that are predicted by multiple platforms to increase confidence.

Predicted Target Classes:

Based on the prevalence of the indole scaffold in known drugs, particularly fluorinated derivatives, the following protein classes are likely to be predicted as primary targets.

| Predicted Target Class | Rationale | Example Approved Drug with Similar Scaffold |

| Protein Kinases | The 5-fluoroindole moiety is a key component of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor. Many kinase inhibitors feature an indole core. | Sunitinib |

| G-Protein Coupled Receptors (GPCRs) | Indole derivatives are known to modulate GPCRs, such as serotonin receptors.[16][17] | Vilazodone |

| Enzymes (e.g., Proteases, Oxidoreductases) | The indole structure can interact with the active sites of various enzymes.[16] | Indomethacin (COX inhibitor)[1] |

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[18] This technique allows us to visualize potential binding modes and prioritize the most promising predicted targets for experimental validation.

Workflow for Molecular Docking:

Caption: General workflow for molecular docking.

Protocol for Molecular Docking:

This protocol provides a general outline using widely available tools.

-

Protein Preparation:

-

Ligand Preparation:

-

Generate the 3D structure of (6-fluoro-1H-indol-2-yl)methanol using a molecule builder like Avogadro or from a database like PubChem.

-

Optimize the ligand's geometry and assign charges.

-

-

Docking Simulation:

-

Results Analysis:

-

Analyze the predicted binding poses and the calculated binding affinity (in kcal/mol). A lower binding energy generally indicates a more favorable interaction.[18]

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Chimera.

-

Part II: Experimental Validation of Predicted MoA

Following the generation of in silico hypotheses, experimental validation is crucial to confirm the predicted biological targets and elucidate the precise mechanism of action.

Cell-Based Assays

Cell-based assays are essential for determining a compound's effect in a physiologically relevant context.[22]

Example: Cell-Based Kinase Inhibition Assay

If protein kinases are identified as a high-priority target class from the in silico predictions, a cell-based assay can be used to measure the ability of (6-fluoro-1H-indol-2-yl)methanol to inhibit kinase activity within intact cells.[23][24]

Protocol for a Cellular Phosphorylation Assay:

-

Cell Culture: Culture a cancer cell line known to be dependent on the activity of the predicted target kinase.

-

Compound Treatment: Treat the cells with a range of concentrations of (6-fluoro-1H-indol-2-yl)methanol for a specified period.

-

Cell Lysis: Lyse the cells to release their protein contents.

-

Detection of Phosphorylation: Use a technique like Western Blot or a TR-FRET assay to measure the phosphorylation level of a known downstream substrate of the target kinase.[25][26]

-

Data Analysis: A decrease in the phosphorylation of the substrate in compound-treated cells compared to control cells indicates inhibition of the kinase. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition.[27]

Workflow for Cell-Based Kinase Assay:

Caption: Workflow for a cell-based kinase inhibition assay.

Biochemical Assays

Biochemical assays use purified enzymes to directly measure the interaction between the compound and its target protein in a controlled, cell-free environment.[28][29]

Example: Enzyme Kinetic Assay

To confirm direct inhibition of a predicted enzyme target and to determine the mode of inhibition, an enzyme kinetic assay is the gold standard.[30][31]

Protocol for an Enzyme Kinetic Assay:

-

Reagents: Obtain the purified target enzyme, its specific substrate, and the necessary buffer components.

-

Assay Setup: In a multi-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of (6-fluoro-1H-indol-2-yl)methanol.

-

Initiate Reaction: Start the reaction by adding the substrate.

-

Measure Reaction Rate: Continuously monitor the formation of product or depletion of substrate over time using a spectrophotometer or fluorometer.[28]

-

Data Analysis:

-

Plot the initial reaction rates against the substrate concentration in the presence and absence of the inhibitor.

-

Use these plots (e.g., Michaelis-Menten or Lineweaver-Burk plots) to determine kinetic parameters such as Km and Vmax, and to identify the mechanism of inhibition (e.g., competitive, non-competitive).[27]

-

Conclusion

The prediction of a novel compound's mechanism of action is a complex but critical endeavor in drug discovery. By employing a synergistic approach that combines the predictive power of in silico tools with the definitive evidence from experimental validation, we can efficiently and accurately elucidate the biological function of (6-fluoro-1H-indol-2-yl)methanol. The framework presented in this guide, from computational target identification to detailed biochemical and cell-based assays, provides a robust pathway for characterizing this and other promising small molecules, ultimately accelerating their journey from the laboratory to the clinic.

References

- 3DSTarPred: A Web Server for Target Prediction of Bioactive Small Molecules Based on 3D Shape Similarity.

- SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed.

- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.

- 5-Fluoroindole Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.

- In Silico Target Prediction for Small Molecules. PubMed.

- SwissTargetPrediction. bio.tools.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- Molecular Docking Tutorial. University of Vienna.

- Immuno-oncology Cell-based Kinase Assay Service.

- Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube.

- Step-by-Step Tutorial on Molecular Docking. Omics tutorials.

- Cell-based test for kinase inhibitors. INiTS.

- Enzyme Kinetic Assay.

- Spotlight: Cell-based kinase assay form

- Enzyme assay. Wikipedia.

- 5-Fluoroindole. Chem-Impex.

- The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD..

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinform

- In silico methods and predictive tools along the drug discovery value chain.

- What Are Enzyme Kinetic Assays? Tip Biosystems.

- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.

- Enzyme kinetics. Wikipedia.

- Methods for Detecting Kinase Activity. Cayman Chemical.

- Basics of Enzym

- In silico prediction of chemical mechanism of action via an improved network‐based inference method. PMC.

- Fluorine-containing indoles: Synthesis and biological activity.

- Computational/in silico methods in drug target and lead prediction. PMC.

- Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.

- In silico prediction of chemical mechanism-of-action via an improved network-based inference method.

- In Silico Approach Using Free Software to Optimize the Antiproliferative Activity and Predict the Potential Mechanism of Action of Pyrrolizine-Based Schiff Bases. MDPI.

- 6-Fluoro-2-methyl-1H-indole: A Versatile Fluorinated Intermediate for Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- 1H-Indole-2-methanol. Sigma-Aldrich.

- (1H-Indol-2-yl)methanol. MySkinRecipes.

- Unlocking Chemical Synthesis: Exploring the Properties and Applications of 1H-Indole-2-methanol. NINGBO INNO PHARMCHEM CO.,LTD..

- Biomedical Importance of Indoles. PMC.

- Synthesis of Medicinally Important Indole Derivatives: A Review.

- Buy 6-fluoro-2-methyl-1H-indole. Smolecule.

- Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. PubMed.

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.

- Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investig

- Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex.

- 5-Fluoro-3-(1H-indol-3-ylmethyl). NIH.

- Synthesis of 3-fluoro-2-methyl-1H-indole: A Technical Guide. Benchchem.

- Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists. PubMed.

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. researchgate.net [researchgate.net]

- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio.tools [bio.tools]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics | MDPI [mdpi.com]

- 17. Design, synthesis and biological activity of novel dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine as potent, selective, and orally-bioavailable 5-HT(1D) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 19. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 20. m.youtube.com [m.youtube.com]

- 21. sites.ualberta.ca [sites.ualberta.ca]

- 22. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 24. inits.at [inits.at]

- 25. reactionbiology.com [reactionbiology.com]

- 26. caymanchem.com [caymanchem.com]

- 27. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Enzyme assay - Wikipedia [en.wikipedia.org]

- 29. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 30. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 31. Enzyme kinetics - Wikipedia [en.wikipedia.org]

solubility of (6-fluoro-1H-indol-2-yl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (6-fluoro-1H-indol-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For novel heterocyclic compounds such as (6-fluoro-1H-indol-2-yl)methanol, a derivative of the versatile indole scaffold, understanding its behavior in various organic solvents is paramount during pre-formulation studies, process development, and final formulation design. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of (6-fluoro-1H-indol-2-yl)methanol. While specific experimental data for this compound is not publicly available, this document will equip researchers with the foundational knowledge and methodologies to approach this challenge. We will delve into the physicochemical principles governing solubility, present standardized experimental protocols for its determination, and discuss the application of predictive models in the absence of empirical data. The insights provided herein are intended to guide scientists in making informed decisions throughout the drug development pipeline.

Introduction: The Significance of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[1] The indole nucleus and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3] Fluorination of the indole ring, as in (6-fluoro-1H-indol-2-yl)methanol, can modulate physicochemical properties such as lipophilicity and metabolic stability, which in turn influence solubility.

This guide will focus on the , which is crucial for:

-

Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization processes.

-

Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.

-

Pre-formulation Studies: Understanding the compound's behavior in lipid-based and other non-aqueous formulation systems.

Theoretical Framework: Factors Influencing Solubility

The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline. A more rigorous understanding requires consideration of the following factors:

-

Physicochemical Properties of (6-fluoro-1H-indol-2-yl)methanol:

-

Polarity: The indole ring system possesses both hydrophobic (the bicyclic aromatic structure) and hydrophilic (the N-H group and the hydroxymethyl group) characteristics. The fluorine atom at the 6-position is an electron-withdrawing group that can influence the overall polarity and hydrogen bonding capacity of the molecule.

-

Hydrogen Bonding: The N-H of the indole ring and the -OH of the methanol substituent can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules is a key driver of solubility in protic solvents.

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy). Strong intermolecular interactions in the solid state, such as extensive hydrogen bonding, can lead to high lattice energy and consequently lower solubility.

-

-

Properties of Organic Solvents:

-

Polarity and Dielectric Constant: Solvents are broadly classified as polar (e.g., ethanol, methanol, acetone) and non-polar (e.g., hexane, toluene). Polar solvents are generally better at dissolving polar solutes.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone, ethyl acetate) can only accept them. The choice of solvent will depend on the hydrogen bonding characteristics of the solute.

-

Temperature: Solubility is temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.[2]

-

Predictive Approaches to Solubility Estimation

In the absence of experimental data, computational models can provide valuable initial estimates of solubility. These models are often based on Quantitative Structure-Property Relationships (QSPR) and have evolved to include sophisticated machine learning and deep learning algorithms.[4][5] These models utilize a set of molecular descriptors to predict solubility in various solvents.[6][7] While these predictions can be a useful guide, they are not a substitute for experimental determination.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of (6-fluoro-1H-indol-2-yl)methanol is essential for generating reliable data. The following section outlines a standard protocol.

Materials and Equipment

-

(6-fluoro-1H-indol-2-yl)methanol (solid)

-

A range of organic solvents of varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (6-fluoro-1H-indol-2-yl)methanol to a series of vials. The excess is crucial to ensure that the solution reaches saturation.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker/incubator (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (6-fluoro-1H-indol-2-yl)methanol in the diluted sample using a validated HPLC method or another appropriate technique.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for (6-fluoro-1H-indol-2-yl)methanol at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Classification |

| Hexane | 1.9 | < 0.1 | Non-polar |

| Toluene | 2.4 | 1.5 | Non-polar, Aromatic |

| Dichloromethane | 9.1 | 15.2 | Polar Aprotic |

| Ethyl Acetate | 6.0 | 25.8 | Polar Aprotic |

| Acetone | 21 | 55.4 | Polar Aprotic |

| Isopropanol | 18 | 42.1 | Polar Protic |

| Ethanol | 25 | 78.9 | Polar Protic |

| Methanol | 33 | 95.3 | Polar Protic |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values must be determined.

Interpretation of Hypothetical Data:

The hypothetical data suggests that (6-fluoro-1H-indol-2-yl)methanol exhibits poor solubility in non-polar solvents like hexane and toluene. Its solubility increases significantly in polar aprotic solvents and is highest in polar protic solvents. This trend is consistent with a molecule that can participate in hydrogen bonding. The high solubility in alcohols like methanol and ethanol suggests that the hydrogen bonding interactions between the solute's -OH and N-H groups and the solvent's -OH group are a major driving force for dissolution.

Implications for Drug Development

A thorough understanding of the solubility profile of (6-fluoro-1H-indol-2-yl)methanol in organic solvents has several practical implications:

-

Process Chemistry: The choice of solvents for synthesis and crystallization will directly impact yield and purity. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization.

-

Formulation Development: For parenteral formulations, a solvent system that can dissolve the required dose in a small volume is necessary. For oral formulations, understanding the solubility in organic solvents can aid in the development of lipid-based drug delivery systems.

-

Toxicology Studies: The selection of appropriate vehicles for administering the compound in preclinical toxicology studies is dependent on its solubility.

Conclusion

References

- Solubility of Things. Indole.

-

Bjelobrk, I., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19743. [Link]

-

Hughes, L. J., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(4), 517-526. [Link]

-

Cortes-Ciriano, I., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv preprint arXiv:2105.12638. [Link]

-

Kim, S., et al. (2023). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery, 2(6), 1735-1746. [Link]

-

Morrow, C. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 11039-11088. [Link]

-

Callis, P. R. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Journal of Photochemistry and Photobiology A: Chemistry, 288, 27-36. [Link]

-

Chem-Impex International Inc. 6-Fluoro-7-methyl-1H-indole-2-carboxylic acid. [Link]

-

de Oliveira, M. S., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(5), 1083. [Link]

-

LookChem. 6-fluoro-2-methyl-1H-indole. [Link]

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

-

Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1593. [Link]

Sources

- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 6. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 7. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Stability and Degradation Studies of (6-fluoro-1H-indol-2-yl)methanol

An In-depth Technical Guide:

Abstract

(6-fluoro-1H-indol-2-yl)methanol is a fluorinated indole derivative of significant interest in medicinal chemistry, serving as a key building block for novel therapeutic agents. The introduction of a fluorine atom can modulate physicochemical properties such as metabolic stability and binding affinity. However, the inherent reactivity of the indole scaffold, coupled with a primary alcohol substituent at the C2 position, presents unique stability challenges. This guide provides a comprehensive framework for investigating the stability and degradation pathways of (6-fluoro-1H-indol-2-yl)methanol. We will explore its predicted physicochemical profile, delineate potential degradation mechanisms under various stress conditions, and provide detailed protocols for conducting forced degradation studies. Furthermore, this document outlines the development and validation of a stability-indicating analytical method, a critical component for ensuring the quality, safety, and efficacy of any resulting drug candidate.

Introduction: The Imperative of Stability Analysis

In pharmaceutical development, a thorough understanding of a molecule's intrinsic stability is paramount. Stability studies are not merely a regulatory checkbox; they provide fundamental insights into a compound's chemical behavior, informing formulation development, packaging selection, storage conditions, and shelf-life determination.[1][2] The International Council for Harmonisation (ICH) guidelines mandate rigorous stability testing, including forced degradation studies, to identify likely degradation products and establish the specificity of analytical methods.[3][4]

(6-fluoro-1H-indol-2-yl)methanol presents a fascinating case study. Its structure combines the electron-rich indole nucleus, known for its susceptibility to oxidation, with a hydroxymethyl group at the C2 position—a less common substitution pattern than the well-studied C3 position. The C6-fluoro substituent further modifies the electronic landscape of the molecule. This guide serves as a technical resource for scientists tasked with characterizing the stability of this molecule, providing both the theoretical underpinnings and practical methodologies required for a comprehensive investigation.

Physicochemical Profile and Predicted Reactivity

A proactive analysis of the molecule's structure allows us to anticipate its stability liabilities. The reactivity of (6-fluoro-1H-indol-2-yl)methanol is governed by the interplay of its three key structural features.

| Feature | Chemical Characteristic | Predicted Stability Implication |

| Indole Nucleus | Electron-rich aromatic heterocycle. The N-H proton is weakly acidic (pKa ≈ 17).[5] C3 is typically the most nucleophilic position, but the C2-C3 double bond is reactive. | Susceptible to oxidative degradation.[6][7] The ring is generally unstable in strong acidic conditions due to protonation at C3.[8] |

| C2-Methanol Group | Primary alcohol attached to an electron-rich, enamine-like carbon. | Prone to oxidation to form the corresponding aldehyde and carboxylic acid. Under acidic conditions, protonation of the hydroxyl group could lead to water elimination, forming a highly reactive methyleneindolenine intermediate susceptible to polymerization. This is analogous to the known acid instability of indole-3-carbinol.[9][10] |

| C6-Fluoro Group | Electron-withdrawing substituent on the benzene ring. | May increase metabolic stability by blocking a potential site of hydroxylation. It also influences the overall electron density of the indole ring system, potentially modulating its susceptibility to oxidation. |

Postulated Degradation Pathways

Based on the foundational chemistry of indoles, we can hypothesize several degradation pathways for (6-fluoro-1H-indol-2-yl)methanol under stress conditions.

Oxidative Degradation

Oxidation is a primary degradation route for many indole-containing compounds.[6] The reaction is often initiated at the electron-rich C2-C3 double bond. For (6-fluoro-1H-indol-2-yl)methanol, two principal oxidative pathways are plausible:

-

Oxidation of the Indole Ring: The molecule could be oxidized to a 6-fluoro-oxindole derivative. Successive hydroxylation at the 2- and 3-positions can lead to ring cleavage, a pathway observed in the microbial degradation of indole.[11][12]

-

Oxidation of the Methanol Group: The primary alcohol can be oxidized first to an aldehyde ((6-fluoro-1H-indol-2-yl)carbaldehyde) and subsequently to a carboxylic acid (6-fluoro-1H-indole-2-carboxylic acid).

Caption: Plausible oxidative degradation pathways for (6-fluoro-1H-indol-2-yl)methanol.

Acid-Catalyzed Degradation